

A Guide to Inter-laboratory Comparison of Folate Measurement in Serum

Author: BenchChem Technical Support Team. **Date:** December 2025

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The accurate measurement of serum folate is crucial for assessing nutritional status, diagnosing deficiency, and monitoring the efficacy of interventions. However, significant variability exists among different analytical methods and laboratories, posing a challenge to the comparability of results. This guide provides an objective comparison of common methods for serum folate measurement, supported by data from inter-laboratory studies, to aid researchers in selecting appropriate methods and interpreting their findings.

Data Presentation: Performance of Serum Folate Measurement Methods

The following tables summarize quantitative data from inter-laboratory comparison studies, highlighting the performance of various analytical methods for serum folate determination. These methods primarily include automated immunoassays, the microbiological assay (MBA), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Comparison of Automated Immunoassay Platforms for Serum Folate

Feature	Access (Beckman Coulter)	Advia Centaur (Siemens)	ARCHITECT i2000 (Abbott)	Elecsys 2010 (Roche)	IMMULITE 2000 (Siemens)
Principle	Chemilumine scent Immunoassa y	Chemilumine scent Immunoassa y	Chemilumine scent Immunoassa y	Electrochemil uminescence Immunoassa y	Chemilumine scent Immunoassa y
Imprecision (CV %)	<10%	<10%	<10%	Up to 16% at low concentration s[1]	<10%
Linearity	Higher systematic errors observed	Acceptable	Good	Acceptable	Higher systematic errors observed
Agreement with Comparison Method (Radioassay)	Calibration differences noted[1]	Good	Best overall agreement[1]	Calibration differences noted[1]	Variable

Data synthesized from a study comparing five automated serum folate assays. The QuantaPhase II radioassay was used as the comparison method.[1]

Table 2: Inter-laboratory Performance of the Microbiological Assay (MBA)

Laboratory/Study	Calibrator	Microorganism	Key Findings
NHANES Comparison (Lab 1)	[6S]5-methyltetrahydrofolate (5-methylTHF)	Lactobacillus rhamnosus (chloramphenicol resistant)	Lowest geometric mean serum folate.
NHANES Comparison (Lab 2)	[6R,S] 5-formyltetrahydrofolate	Lactobacillus rhamnosus (wild type)	Highest geometric mean serum folate; use of wild-type strain appeared to be a major reason for result differences.
NHANES Comparison (Lab 3)	Folic Acid	Lactobacillus rhamnosus (chloramphenicol resistant)	22-32% higher results compared to using 5-methylTHF as a calibrator.
CDC Harmonization Efforts	Standardized (5-methylTHF)	Standardized (L. rhamnosus)	Harmonizing critical reagents like the calibrator and microorganism significantly improves inter-laboratory comparability.

This table illustrates the significant impact of calibrator and microorganism choice on MBA results, as highlighted in a study involving three laboratories participating in the National Health and Nutrition Examination Survey (NHANES).

Table 3: Comparison of Immunoassays with LC-MS/MS

Method	Bias compared to LC-MS/MS	Key Observations
Immunoassay A	Variable, can be significant	Good correlation but may lack agreement in absolute values.
Immunoassay B	Variable, can be significant	Differences are often due to calibration and specificity issues.
Immunoassay C	Variable, can be significant	LC-MS/MS can measure individual folate vitamers, unlike most immunoassays.

LC-MS/MS is often considered a reference method due to its high specificity and ability to measure different forms of folate. Immunoassays, while widely used, can show bias when compared to LC-MS/MS.

Experimental Protocols

Detailed methodologies are crucial for understanding the sources of variability in folate measurement. Below are outlines of the principles and key steps for the major analytical methods.

Automated Immunoassays

Principle: These assays are competitive binding assays. Folate in the patient's serum competes with a labeled folate analog for a limited number of binding sites on a folate-binding protein, which is often coated on paramagnetic microparticles. The amount of bound labeled analog is inversely proportional to the concentration of folate in the sample. The signal (e.g., chemiluminescence) is measured by the automated analyzer.

Key Experimental Steps:

- **Sample Preparation:** Serum is separated from whole blood. For some platforms, no pre-treatment is required.

- **Assay Reaction:** The serum sample is incubated with the assay-specific reagents, including the labeled folate and the folate-binding protein.
- **Separation:** Magnetic separation is used to isolate the microparticles with the bound complexes.
- **Signal Detection:** A trigger solution is added to initiate a chemiluminescent reaction, and the light emitted is measured by the instrument's detector.
- **Quantification:** The folate concentration is calculated from a stored calibration curve.

Microbiological Assay (MBA)

Principle: This is a functional assay that measures the total vitamin activity of all forms of folate present in the serum. The growth of a folate-dependent bacterium, *Lactobacillus rhamnosus*, is proportional to the amount of folate in the sample.

Key Experimental Steps:

- **Sample Preparation:** Serum samples are diluted with an ascorbate solution to protect folate from oxidation.
- **Inoculation:** A standardized suspension of *Lactobacillus rhamnosus* is added to a folate-deficient growth medium.
- **Incubation:** The diluted serum samples and folate calibrators are added to the inoculated medium in a microtiter plate and incubated at 37°C for approximately 48 hours.
- **Measurement:** Bacterial growth is determined by measuring the turbidity of the culture using a microplate reader.
- **Quantification:** The folate concentration in the serum samples is calculated by comparing their turbidity to that of the calibrators.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

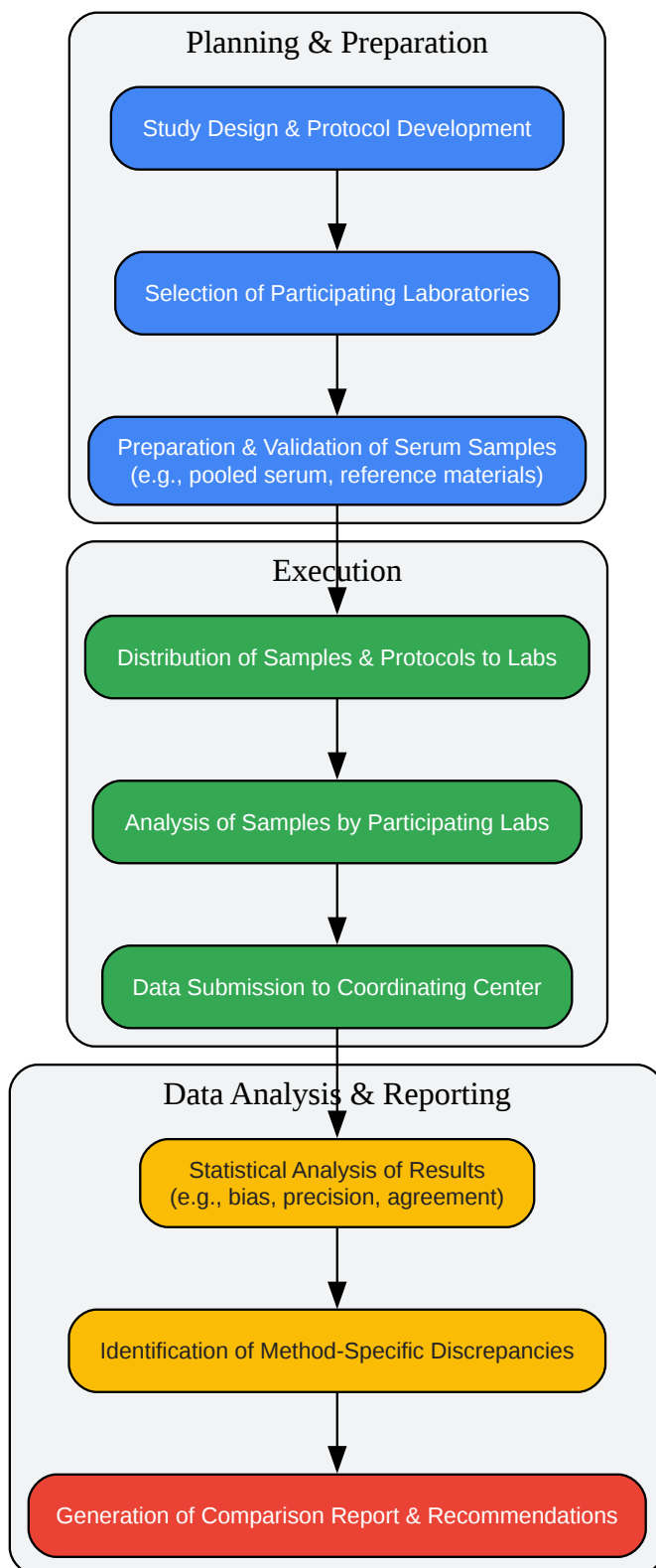
Principle: LC-MS/MS is a highly specific and sensitive method that can separate and quantify individual folate vitamers. The serum sample is first treated to release folate from binding proteins and then injected into a liquid chromatograph to separate the different folate forms. The separated vitamers are then ionized and detected by a mass spectrometer.

Key Experimental Steps:

- **Sample Preparation:** Serum proteins are precipitated, often using an acid, to release bound folate. An internal standard (a stable isotope-labeled form of folate) is added for accurate quantification.
- **Chromatographic Separation:** The prepared sample is injected onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column, which separates the different folate vitamers based on their physicochemical properties.
- **Ionization:** The eluting compounds from the column are ionized, typically using electrospray ionization (ESI).
- **Mass Spectrometric Detection:** The ionized folate vitamers are detected and quantified by a tandem mass spectrometer based on their specific mass-to-charge ratios.
- **Quantification:** The concentration of each folate vitamer is determined by comparing its peak area to that of the internal standard.

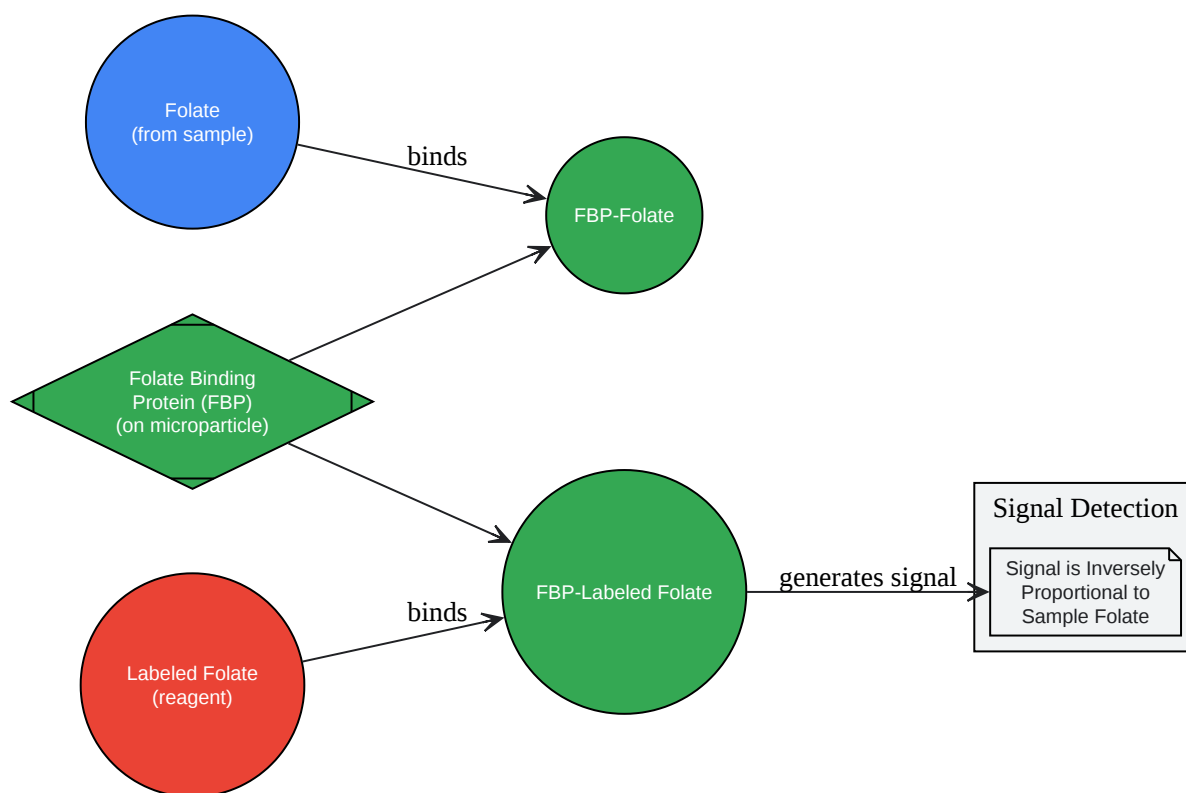
Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the principle of a competitive immunoassay.



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Caption: Workflow of an inter-laboratory comparison study.



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Caption: Principle of a competitive immunoassay for folate.

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References

- 1. FLAIR intercomparisons on serum and red cell folate - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Guide to Inter-laboratory Comparison of Folate Measurement in Serum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428199#inter-laboratory-comparison-of-folate-measurement-in-serum]

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